GNE-0723

Description

Properties

IUPAC Name |

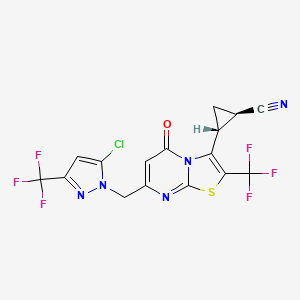

(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF6N5OS/c17-10-3-9(15(18,19)20)26-27(10)5-7-2-11(29)28-12(8-1-6(8)4-24)13(16(21,22)23)30-14(28)25-7/h2-3,6,8H,1,5H2/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIBNGABJNFFAI-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF6N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-0723: A Deep Dive into the Mechanism of Action of a GluN2A-Selective Positive Allosteric Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0723 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. NMDARs are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological and psychiatric disorders. This compound offers a promising therapeutic strategy by enhancing the activity of a specific subset of NMDARs only when and where they are naturally activated by synaptic glutamate release, thereby potentiating endogenous neuronal communication. This in-depth technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a positive allosteric modulator, binding to a site on the GluN2A-containing NMDAR that is distinct from the glutamate or glycine agonist binding sites. This binding event does not directly open the ion channel but rather enhances the receptor's response to the endogenous agonist, glutamate. The primary mechanism involves slowing the deactivation of the NMDAR current, which prolongs the influx of Ca2+ and Na+ ions in response to synaptic glutamate release. This use-dependent potentiation of synaptic NMDAR currents is a key feature of this compound, suggesting that it preferentially enhances signaling at active synapses.

The selectivity of this compound for GluN2A-containing NMDARs is a crucial aspect of its pharmacological profile. By avoiding modulation of GluN2B-containing receptors, which are often associated with extrasynaptic signaling and excitotoxicity, this compound is poised to offer a more targeted therapeutic effect with a potentially wider safety margin.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the potency, selectivity, and effects of this compound across various experimental paradigms.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species/System | Reference |

| EC50 for GluN2A | 21 nM | Recombinant NMDARs | |

| EC50 for GluN2C | 7.4 µM | Recombinant NMDARs | |

| EC50 for GluN2D | 6.2 µM | Recombinant NMDARs |

Table 2: Ex Vivo Potentiation of Synaptic NMDAR Currents in Mouse Cortical Slices

| Cell Type | This compound Concentration | Peak Current Increase (%) | Area Under the Curve (AUC) Increase (%) | Decay Time Increase (%) | Reference |

| Pyramidal Neurons | 0.3 µM | 196 ± 68 | 289 ± 112 | 177 ± 28 | |

| 1.0 µM | 243 ± 62 | 419 ± 147 | 244 ± 80 | ||

| PV Interneurons | 0.3 µM | 152 ± 32 | 194 ± 52 | 124 ± 11 | |

| 1.0 µM | 155 ± 36 | 275 ± 77 | 208 ± 36 |

Table 3: In Vivo Effects of this compound on Locomotor Activity and Brain Oscillations in Wild-Type Mice

| This compound Dose (mg/kg) | Change in Ambulatory Activity | Change in Rearing Activity | Reduction in 12-20 Hz Oscillatory Power | Reduction in 30-80 Hz Oscillatory Power | Reference |

| 3 | No significant change | No significant change | Significant | No significant change | |

| 6 | No significant change | Significant decrease | Significant | Significant | |

| 10 | Significant decrease | Significant decrease | Significant | Significant |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate a deeper understanding and potential replication of the findings.

In Vitro Potency and Selectivity Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

-

Objective: To determine the EC50 of this compound for different NMDAR subtypes.

-

Method:

-

Xenopus laevis oocytes are injected with cRNA encoding human GluN1 and either GluN2A, GluN2B, GluN2C, or GluN2D subunits.

-

After 2-4 days of expression, oocytes are placed in a recording chamber and perfused with a solution containing glutamate and glycine to activate the NMDARs.

-

A two-electrode voltage clamp is used to measure the ion current flowing through the expressed NMDARs.

-

Concentration-response curves are generated by applying increasing concentrations of this compound in the presence of agonists.

-

The EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

-

-

Reference: For a detailed description of the Schild analysis method used to determine antagonist and modulator affinities, see Hansen et al. (2017).

Ex Vivo Whole-Cell Patch-Clamp Recordings in Mouse Cortical Slices

-

Objective: To measure the effect of this compound on synaptic NMDAR currents in different types of neurons.

-

Method:

-

Acute coronal brain slices (300 µm thick) are prepared from adult mice.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose.

-

Whole-cell patch-clamp recordings are obtained from visually identified pyramidal neurons or fluorescently labeled parvalbumin (PV)-positive interneurons in the cortex.

-

A typical intracellular solution for recording excitatory postsynaptic currents (EPSCs) contains (in mM): 135 Cs-gluconate, 8 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA.

-

NMDAR-mediated EPSCs are evoked by electrical stimulation of afferent fibers in the presence of an AMPA receptor antagonist (e.g., NBQX).

-

After establishing a stable baseline, this compound is bath-applied, and the changes in the peak amplitude, area under the curve (AUC), and decay kinetics of the EPSCs are measured.

-

-

Reference: For a general protocol on whole-cell patch-clamp recordings in brain slices, see Segev et al. (2016).

In Vivo Electroencephalography (EEG) and Locomotor Activity in Mice

-

Objective: To assess the in vivo effects of this compound on brain network activity and behavior.

-

Method:

-

Adult mice are surgically implanted with EEG and electromyography (EMG) electrodes for chronic recording.

-

Following a recovery period, mice are placed in an open-field arena for simultaneous recording of locomotor activity (beam breaks) and EEG/EMG.

-

Mice are habituated to the testing environment before drug administration.

-

This compound or vehicle is administered (e.g., intraperitoneally), and the recordings continue for a specified period.

-

EEG data is analyzed for changes in the power of different frequency bands (e.g., 12-20 Hz and 30-80 Hz) during different behavioral states (e.g., active wake, NREM sleep).

-

Locomotor activity data is quantified by counting ambulatory movements and rearings.

-

-

Reference: For a standardized protocol for locomotor activity assessment, see the JoVE video article by Kraeuter et al. (2019). For details on EEG implantation and recording in mice, see the protocol by Weiergräber et al. (2011).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental approaches used to characterize it.

GNE-0723: A Technical Guide to a GluN2A-Selective Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This compound has demonstrated significant potential in preclinical models of neurological disorders such as Dravet syndrome and Alzheimer's disease, primarily by enhancing synaptic function and normalizing aberrant brain oscillatory activity. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and application of GluN2A-selective NMDA receptor modulation.

Mechanism of Action

This compound acts as a positive allosteric modulator of NMDA receptors, with high selectivity for those containing the GluN2A subunit.[1][2][3][4][5] Its mechanism of action involves binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[6] This binding stabilizes the agonist-bound conformation of the receptor, thereby enhancing its function.[7][8]

The primary effects of this compound on GluN2A-containing NMDA receptor currents are:

-

Enhancement of peak current: this compound increases the amplitude of the current elicited by glutamate.[2]

-

Slowing of deactivation kinetics: The modulator prolongs the duration of the receptor's response to glutamate.[2]

This activity-dependent potentiation of active synapses is thought to be more physiologically relevant than non-selective NMDA receptor activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Receptor/Channel | Assay System | Reference(s) |

| EC50 | 21 nM | GluN2A-containing NMDARs | Cell-based assays | [3][4][5] |

| EC50 | 7.4 µM | GluN2C-containing NMDARs | Cell-based assays | [3] |

| EC50 | 6.2 µM | GluN2D-containing NMDARs | Cell-based assays | [3] |

| Selectivity | >250-fold vs. GluN2B | GluN2A vs. GluN2B NMDARs | Cell-based assays | [2] |

| Selectivity | Weak potentiation at 100 µM | GluN2B-containing NMDARs | --- | [7] |

Table 2: Pharmacokinetic Properties in Mice

| Parameter | Dose | Value | Species/Strain | Reference(s) |

| Unbound Cmax | 1 mg/kg (oral) | 5 nM | C57BL/6 Mice | |

| Unbound Cmax | 3 mg/kg (oral) | 12 nM | C57BL/6 Mice | |

| Unbound Cmax | 10 mg/kg (oral) | 46 nM | C57BL/6 Mice | |

| Clearance | Low | Stable plasma and brain levels for at least 24h post 3 mg/kg dose | C57BL/6 Mice | |

| Brain Penetration | Excellent | Similar unbound plasma and brain concentrations | C57BL/6 Mice |

Table 3: In Vivo Efficacy in Mouse Models

| Model | Treatment Dose | Effect | Reference(s) |

| Dravet Syndrome | 3 mg/kg | Reduced low-frequency (12–20 Hz) oscillations and epileptiform discharges; improved cognitive function | [2][9] |

| Alzheimer's Disease (J20 mice) | 3 mg/kg | Reduced low-frequency (12–20 Hz) oscillations and epileptiform discharges; improved learning and memory | [2][9] |

| Wild-type Mice | 3, 6, 10 mg/kg | Dose-dependent reduction in locomotor activity | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To measure the potentiation of NMDA receptor currents by this compound in a controlled in vitro system.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GluN1 and GluN2A subunits.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 0.01 EDTA, and 0.1 glycine, pH adjusted to 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

Procedure:

-

Culture cells on glass coverslips.

-

Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.

-

Apply glutamate (e.g., 1 µM) with and without varying concentrations of this compound using a rapid solution exchange system.

-

To assess use-dependent potentiation, apply brief pulses of glutamate (e.g., 100 µM for 5 ms) at regular intervals (e.g., 30 or 90 seconds) in the presence of this compound.

-

Record and analyze the peak amplitude and deactivation kinetics of the evoked NMDA receptor currents.

In Vivo Pharmacokinetics

Objective: To determine the pharmacokinetic profile of this compound in mice.

Animals: Male C57BL/6 mice.

Formulation: this compound can be formulated for oral administration as a suspension. A typical vehicle consists of 0.5% methylcellulose and 0.2% Tween-80 in water. For intraperitoneal injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

Procedure:

-

Administer this compound orally or via intraperitoneal injection at desired doses (e.g., 1, 3, and 10 mg/kg).

-

Collect blood and brain samples at various time points post-dosing.

-

Process blood to obtain plasma. Homogenize brain tissue.

-

Determine the unbound fraction of this compound in plasma and brain homogenate using rapid equilibrium dialysis.

-

Quantify this compound concentrations in plasma and brain homogenate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Efficacy: Morris Water Maze

Objective: To assess the effect of this compound on spatial learning and memory in mouse models of cognitive impairment (e.g., J20 Alzheimer's disease model).

Apparatus: A circular pool (122 cm diameter) filled with opaque water (24°C) containing a hidden escape platform.

Procedure:

-

Acquisition Phase:

-

Administer this compound (e.g., 3 mg/kg, orally) or vehicle daily.

-

Conduct 4 trials per day for 5-6 consecutive days.

-

In each trial, place the mouse in the pool at one of four starting locations.

-

Allow the mouse to search for the hidden platform for a maximum of 60 seconds. If the mouse fails to find the platform, guide it to it.

-

Record the latency to find the platform.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

In Vivo Efficacy: Electroencephalography (EEG)

Objective: To measure the effect of this compound on brain oscillatory activity in mouse models of epilepsy and neurodegenerative disease.

Animals: Dravet syndrome (Scn1a+/-) or Alzheimer's disease (J20) mouse models.

Procedure:

-

Implant EEG electrodes over the cortex.

-

After recovery, record baseline EEG for a defined period (e.g., 50 minutes).

-

Administer this compound (e.g., 3 mg/kg) or vehicle.

-

Record EEG for another period (e.g., 50 minutes) starting 30 minutes after dosing.

-

Perform spectral analysis on the EEG recordings to determine the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma). Pay particular attention to the 12-20 Hz frequency band.[2]

-

Quantify the occurrence of epileptiform discharges.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow.

Caption: this compound signaling pathway.

Caption: this compound experimental workflow.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound for disorders characterized by NMDA receptor hypofunction or network hypersynchrony. Its high potency, selectivity for the GluN2A subunit, and favorable pharmacokinetic properties make it a suitable candidate for in vivo studies. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and other GluN2A-selective positive allosteric modulators. Future investigations should continue to explore the full therapeutic potential of this compound in a wider range of neurological and psychiatric disorders.

References

- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]

- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of NMDA receptor trafficking and gating by activity-dependent CaMKIIα phosphorylation of the GluN2A subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

GNE-0723: A Technical Guide to its Modulation of NMDA Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Developed by Genentech, this compound has emerged as a valuable research tool for dissecting the physiological and pathological roles of GluN2A-containing NMDA receptors and holds potential as a therapeutic agent for neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on NMDA receptor signaling, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound acts as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding sites for glutamate and glycine.[3] This binding enhances the receptor's response to agonist binding. Specifically, this compound potentiates NMDA receptor currents by increasing the channel's open probability and slowing its deactivation kinetics.[1][4] This leads to an overall increase in charge transfer in response to glutamate.

The selectivity of this compound for GluN2A-containing receptors is a key feature. Crystallographic studies have revealed that this compound and similar compounds bind at the interface between the GluN1 and GluN2A ligand-binding domains.[4][5][6] This binding site is not present in NMDA receptors containing other GluN2 subunits, such as GluN2B, conferring its subunit selectivity.

Signaling Pathway of NMDA Receptor Modulation by this compound

The following diagram illustrates the signaling cascade initiated by the activation of a GluN2A-containing NMDA receptor and its positive modulation by this compound.

Caption: this compound enhances NMDA receptor signaling.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity based on published literature.

| Parameter | Value | Receptor/System | Reference |

| EC₅₀ | ~21 nM | Human GluN1/GluN2A | [7] |

| Selectivity | >100-fold | vs. GluN2B, GluN2C, GluN2D | [3] |

| Brain Penetration (unbound) | Orally bioavailable with significant CNS exposure | Mouse | [1] |

| Effect on Peak Current | Increased | Recombinant and native GluN2A-containing NMDARs | [1] |

| Effect on Deactivation | Slowed | Recombinant and native GluN2A-containing NMDARs | [1] |

| In Vivo Pharmacokinetics (Mouse, 3 mg/kg oral dose) | ||

| Unbound Cmax (Plasma) | ~12 nM | [1] |

| Unbound Brain Concentration | Similar to unbound plasma concentrations | [1] |

| Duration | Stable plasma and brain levels for at least 24 hours | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on NMDA receptor signaling. For complete and detailed protocols, readers are encouraged to consult the primary research articles cited.

Electrophysiology

Objective: To measure the effect of this compound on the electrical currents mediated by NMDA receptors.

Methodology: Whole-cell patch-clamp recordings are performed on cells expressing specific NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1 and GluN2A) or on neurons in acute brain slices.

Workflow:

Caption: Workflow for electrophysiological analysis of this compound.

Key Considerations:

-

Cell Types: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for expressing recombinant receptors. For more physiologically relevant studies, recordings are made from pyramidal neurons and parvalbumin-positive (PV+) interneurons in brain slices.[1]

-

Solutions: The external solution typically contains physiological concentrations of ions, glutamate, and glycine. The internal solution in the patch pipette mimics the intracellular ionic environment.

-

Stimulation: NMDA receptor currents are evoked by brief applications of glutamate.

-

Data Analysis: The amplitude of the peak current and the time course of current decay (deactivation) are measured and compared before and after the application of this compound.

In Vivo Pharmacokinetics and Brain Disposition

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, particularly its ability to cross the blood-brain barrier.

Methodology: this compound is administered to laboratory animals (e.g., mice) via a relevant route (e.g., oral gavage). At various time points, blood and brain tissue are collected and the concentration of this compound is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

Downstream Signaling Pathway Analysis

Objective: To investigate the molecular signaling cascades activated by this compound-mediated enhancement of NMDA receptor function.

Methodology:

-

Western Blotting: This technique is used to measure the phosphorylation status of key signaling proteins downstream of NMDA receptor activation, such as CaMKII, ERK (extracellular signal-regulated kinase), and CREB (cAMP response element-binding protein).

-

Quantitative PCR (qPCR): This method is employed to measure changes in the expression of immediate early genes, such as c-fos, which are transcriptional targets of NMDA receptor signaling.

Logical Relationship of Downstream Analysis:

Caption: Investigating downstream effects of this compound.

Conclusion

This compound is a highly selective and potent positive allosteric modulator of GluN2A-containing NMDA receptors. Its well-characterized mechanism of action and favorable pharmacokinetic properties make it an invaluable tool for studying the roles of these specific NMDA receptor subtypes in synaptic function, plasticity, and disease. The experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting NMDA receptor signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of GNE-0723: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR function has been implicated in various neurological and psychiatric disorders. This compound is an experimental small molecule that acts as a positive allosteric modulator of NMDARs, with high selectivity for those containing the GluN2A subunit.[2][3] By potentiating the activity of GluN2A-containing NMDARs, this compound offers a promising therapeutic strategy for disorders associated with NMDAR hypofunction.

Mechanism of Action

This compound enhances the function of GluN2A-containing NMDARs by binding to an allosteric site on the receptor complex.[4] This binding increases the receptor's sensitivity to the endogenous co-agonists, glutamate and glycine, thereby potentiating the ion channel opening in response to neurotransmitter binding.[2] This modulatory effect is activity-dependent, meaning this compound primarily enhances the receptor's response at active synapses.[2]

Signaling Pathway

The positive allosteric modulation of GluN2A-containing NMDARs by this compound leads to an increased influx of Ca²⁺ into the postsynaptic neuron upon receptor activation. This elevated intracellular Ca²⁺ concentration subsequently triggers downstream signaling cascades that are critical for synaptic plasticity and cell survival.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in cellular assays to determine its potency and selectivity.

Data Presentation

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ (GluN2A) | 21 nM | Recombinant cell-based assays | [5] |

| EC₅₀ (GluN2C) | 7.4 µM | Recombinant cell-based assays | [5] |

| EC₅₀ (GluN2D) | 6.2 µM | Recombinant cell-based assays | [5] |

| Selectivity | >250-fold vs. GluN2B and AMPARs | Cell-based assays | [6] |

Experimental Protocols

EC₅₀ Determination Assay:

The potency of this compound was determined using recombinant cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A).

In Vivo Pharmacology

The in vivo effects of this compound have been evaluated in rodent models to assess its efficacy in relevant disease contexts.

Data Presentation

| Model | Species | Dose(s) | Key Findings | Reference |

| Alzheimer's Disease Model | Mouse | Not specified | Improved performance in learning and memory tests. | [1] |

| Dravet Syndrome Model | Mouse | Not specified | Reduced low-frequency oscillations and stopped epileptic activity. | [1] |

| Wild-type Mice | Mouse | 3, 6, 10 mg/kg | Dose-dependent reduction in locomotor activity. | [7] |

| Wild-type Mice | Mouse | 3 mg/kg | Reduced 12-20 Hz oscillatory power. | [7] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology in Brain Slices:

To assess the effect of this compound on synaptic currents, whole-cell patch-clamp recordings are performed on neurons in acute brain slices.

Pharmacokinetics

Pharmacokinetic studies have been conducted in mice to evaluate the absorption, distribution, and concentration of this compound in plasma and brain.

Data Presentation

| Species | Dose (Oral) | Unbound Cₘₐₓ (Plasma) | Brain Penetration | Reference |

| Mouse | 1 mg/kg | 5 nM | Excellent (similar unbound concentrations in plasma and brain) | [6] |

| Mouse | 3 mg/kg | 12 nM | Excellent (similar unbound concentrations in plasma and brain) | [6] |

| Mouse | 10 mg/kg | 46 nM | Excellent (similar unbound concentrations in plasma and brain) | [6] |

Experimental Protocols

Pharmacokinetic Study in Mice:

To determine the pharmacokinetic profile of this compound, the compound is administered to mice, and blood and brain samples are collected at various time points for analysis.

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound are not publicly available at this time. Further studies are required to establish a complete safety profile.

Clinical Development

There is no publicly available information regarding clinical trials or an Investigational New Drug (IND) application for this compound. The compound is currently considered a research tool to investigate the therapeutic potential of GluN2A-containing NMDAR modulation.[8]

Conclusion

This compound is a potent and selective positive allosteric modulator of GluN2A-containing NMDA receptors with excellent brain penetration. Preclinical studies in mouse models of Alzheimer's disease and Dravet syndrome have demonstrated its potential to improve cognitive function and reduce neuronal hyperexcitability. While further investigation into its safety profile and clinical potential is warranted, this compound represents a valuable pharmacological tool for exploring the role of GluN2A-containing NMDARs in health and disease.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Small Molecule to Treat Alzheimer's Disease and Dravet Syndrome [prnewswire.com]

In Vitro Characterization of GNE-0723: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its mechanism of action, potency, selectivity, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a detailed guide for researchers in the fields of neuroscience and drug discovery.

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR function has been implicated in a variety of neurological and psychiatric disorders. This compound has emerged as a valuable research tool and potential therapeutic lead due to its high potency and selectivity for GluN2A-containing NMDARs.[2][3] As a positive allosteric modulator, this compound enhances the receptor's response to its endogenous agonists, glutamate and glycine, offering a nuanced approach to modulating NMDAR activity compared to direct agonists or antagonists.[4] This guide summarizes the key in vitro data for this compound and provides detailed methodologies for its characterization.

Mechanism of Action

This compound acts as a positive allosteric modulator of GluN2A-containing NMDA receptors. It binds to a site on the receptor that is distinct from the agonist binding sites for glutamate and glycine. This binding event potentiates the receptor's function by increasing the channel's open probability and/or slowing its deactivation kinetics in response to agonist binding.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Potency of this compound on NMDA Receptor Subtypes

| Receptor Subtype | Assay Type | EC50 | Reference(s) |

| GluN1/GluN2A | Electrophysiology (HEK293 cells) | 21 nM | [4] |

| GluN1/GluN2C | Electrophysiology (HEK293 cells) | 7.4 µM | [4] |

| GluN1/GluN2D | Electrophysiology (HEK293 cells) | 6.2 µM | [4] |

Table 2: Selectivity Profile of this compound

| Receptor | Assay Type | Fold Selectivity (vs. GluN2A) | Reference(s) |

| GluN2B-containing NMDARs | Cell-based assays | >250-fold | [5] |

| AMPA Receptors | Cell-based assays | >250-fold | [5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol details the method for characterizing the potency and mechanism of this compound on recombinant NMDA receptors expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

-

HEK293 cells

-

Plasmids encoding human GluN1 and GluN2A subunits

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (DMEM with 10% FBS)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries

-

This compound

-

Glutamate and Glycine

Solutions:

-

External Solution (in mM): 150 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids for GluN1 and GluN2A using a suitable transfection reagent. A plasmid for a fluorescent protein (e.g., GFP) can be co-transfected to identify transfected cells.

-

Electrophysiological Recording:

-

Two days post-transfection, transfer a coverslip with transfected cells to the recording chamber on the patch-clamp setup.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

-

Clamp the cell at a holding potential of -70 mV.

-

-

Compound Application and Data Acquisition:

-

Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a baseline NMDA receptor current.

-

After a washout period, co-apply varying concentrations of this compound with the agonists.

-

Record the potentiated NMDA receptor currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 value.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for characterizing the effects of this compound on NMDA receptors expressed in Xenopus laevis oocytes, which allows for robust expression and recording.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GluN1 and GluN2A subunits

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

This compound, Glutamate, Glycine

Solutions:

-

ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5 with NaOH.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Inject oocytes with cRNA for GluN1 and GluN2A subunits. Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at -70 mV.

-

-

Compound Application and Data Acquisition:

-

Apply glutamate and glycine to elicit a baseline current.

-

Co-apply this compound with the agonists at various concentrations.

-

Record the resulting currents.

-

-

Data Analysis: Similar to the patch-clamp data analysis, determine the EC50 for potentiation.

Calcium Flux Assay

This high-throughput compatible assay measures changes in intracellular calcium concentration as an indicator of NMDA receptor activation and modulation.

Materials:

-

HEK293 cells stably or transiently expressing GluN1/GluN2A

-

384-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

-

This compound, Glutamate, Glycine

Procedure:

-

Cell Plating: Seed HEK293 cells expressing GluN1/GluN2A into 384-well plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Assay Protocol:

-

Place the cell plate into the fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Inject a solution containing glutamate and glycine to activate the NMDA receptors.

-

Simultaneously, begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the log of the this compound concentration and fit the data to determine the EC50.

-

Conclusion

This compound is a highly potent and selective positive allosteric modulator of GluN2A-containing NMDA receptors. The in vitro characterization data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and for the discovery of novel NMDAR modulators. The methodologies described herein are robust and can be adapted for the characterization of other ion channel modulators.

References

GNE-0723: A Positive Allosteric Modulator of GluN2A-Containing NMDA Receptors and its Role in Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. The N-methyl-D-aspartate receptor (NMDAR) is a critical player in many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). NMDARs are heterotetrameric ion channels, and the subunit composition, particularly the type of GluN2 subunit (GluN2A-D), dictates their functional properties and role in synaptic signaling. GNE-0723 is a potent and selective positive allosteric modulator (PAM) of GluN2A-containing NMDARs. This technical guide provides a comprehensive overview of the role of this compound in modulating synaptic plasticity. We will delve into its mechanism of action, present quantitative data from key experiments in structured tables, provide detailed experimental protocols, and visualize critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of modulating NMDAR function in neurological and psychiatric disorders.

Introduction to this compound and its Target: The GluN2A-NMDAR

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a pivotal role in excitatory synaptic transmission and plasticity.[1] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block.[1] The subunit composition of NMDARs, typically two GluN1 subunits and two GluN2 subunits, determines their biophysical and pharmacological properties. The GluN2A and GluN2B subunits are the most abundant in the adult forebrain and have distinct spatial and temporal expression patterns, as well as different functional roles.

This compound is a positive allosteric modulator (PAM) that selectively enhances the function of NMDARs containing the GluN2A subunit.[2][3] Unlike direct agonists, PAMs like this compound do not activate the receptor on their own but rather potentiate the response to the endogenous agonist, glutamate.[4] This activity-dependent modulation is a key feature of this compound, suggesting it may enhance synaptic function in a more physiologically relevant manner compared to broad-spectrum NMDAR agonists.[4] this compound has been shown to be brain-penetrant and has demonstrated efficacy in preclinical models of cognitive and neurological disorders, such as Alzheimer's disease and Dravet syndrome.[4][5]

Mechanism of Action of this compound

This compound enhances the function of GluN2A-containing NMDARs primarily by slowing the deactivation of the receptor current following glutamate binding.[2] This prolonged channel opening leads to an increased influx of Ca²⁺ into the postsynaptic neuron upon synaptic activation. The potentiation of NMDAR currents by this compound is use-dependent, meaning it has a greater effect on actively stimulated synapses.[2]

The primary mechanism of action can be summarized as follows:

-

Binding: this compound binds to an allosteric site on the GluN2A subunit of the NMDAR complex.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

Prolonged Channel Opening: The conformational change stabilizes the open state of the channel, slowing its deactivation after glutamate unbinding.

-

Enhanced Ca²⁺ Influx: The prolonged channel opening results in a greater influx of calcium ions into the postsynaptic neuron for a given synaptic event.

This enhanced calcium influx is the critical link to the modulation of synaptic plasticity, as calcium is a key second messenger in the signaling cascades that lead to both LTP and LTD.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of this compound on NMDAR function and synaptic transmission.

Table 1: Potentiation of Recombinant Human GluN1/GluN2A NMDAR Currents by this compound

| Parameter | Condition | Value | Reference |

| EC₅₀ | Potentiation of GluN2A-containing NMDARs | 21 nM | [5] |

| Peak Current Enhancement | 1 µM this compound | Significant increase | [2] |

| Current Deactivation | 30 nM this compound | Slowed | [2] |

| Glutamate EC₅₀ | In the presence of 1 µM this compound | Significantly lowered | [2] |

Table 2: this compound Enhancement of Evoked NMDAR EPSCs in Mouse Cortical Brain Slices

| Cell Type | This compound Concentration | Peak EPSC Increase (%) | Area Under Curve (AUC) Increase (%) | Decay Time Increase (%) | Reference |

| Pyramidal Neurons | 0.3 µM | 196 ± 68 | 289 ± 112 | 177 ± 28 | [2] |

| 1.0 µM | 243 ± 62 | 419 ± 147 | 244 ± 80 | [2] | |

| PV Interneurons | 0.3 µM | 152 ± 32 | 194 ± 52 | 124 ± 11 | [2] |

| 1.0 µM | 155 ± 36 | 275 ± 77 | 208 ± 36 | [2] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the role of this compound in synaptic plasticity. These protocols are synthesized from methods described in the cited literature.

Brain Slice Preparation for Electrophysiology

-

Animal Model: C57BL/6J mice (2-3 months old).

-

Anesthesia: Anesthetize the mouse with isoflurane and decapitate.

-

Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.

-

Cutting Solution Composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 dextrose.

-

-

Slicing: Cut 300-400 µm thick coronal or sagittal slices containing the hippocampus or cortex using a vibratome (e.g., Leica VT1200S).

-

Recovery: Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for 30 minutes.

-

aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 dextrose.

-

-

Acclimatization: After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording of NMDAR EPSCs

-

Slice Transfer: Place a single brain slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Neuron Identification: Identify pyramidal neurons or parvalbumin (PV)-positive interneurons (if using a reporter mouse line) using differential interference contrast (DIC) optics.

-

Patch Pipette: Use borosilicate glass pipettes (3-5 MΩ resistance) filled with internal solution.

-

Internal Solution Composition (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.3 Na₃-GTP, and 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.25 with CsOH and osmolarity to ~290 mOsm.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the neuron at a membrane potential of +40 mV to relieve the Mg²⁺ block of NMDARs.

-

Pharmacologically isolate NMDAR currents by adding antagonists for AMPA and GABA-A receptors to the aCSF (e.g., 10 µM NBQX and 10 µM bicuculline).

-

-

Stimulation: Place a bipolar stimulating electrode in the appropriate synaptic pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons). Deliver brief electrical pulses (e.g., 0.1 ms duration) to evoke excitatory postsynaptic currents (EPSCs).

-

This compound Application: After obtaining a stable baseline of NMDAR EPSCs for at least 10 minutes, bath-apply this compound at the desired concentration (e.g., 0.3 µM or 1.0 µM) and record for at least 20-30 minutes.

-

Data Analysis: Measure the peak amplitude, area under the curve (AUC), and decay time constant of the NMDAR EPSCs before and after this compound application.

Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

-

Recording Setup: Prepare hippocampal slices and set up for field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum of the CA1 region. Stimulate the Schaffer collateral pathway.

-

Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

-

This compound Pre-incubation (if applicable): To study the effect of this compound on LTP induction, pre-incubate the slice with the compound for a specified period (e.g., 20-30 minutes) before delivering the LTP-inducing stimulus.

-

LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as:

-

Theta-burst stimulation (TBS): Several trains of 4 pulses at 100 Hz, with the trains repeated at 5 Hz.

-

High-frequency tetanus: One or more trains of 100 pulses at 100 Hz.

-

-

Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol.

-

Data Analysis: Normalize the fEPSP slope to the pre-induction baseline and plot the percentage change over time. Compare the magnitude of LTP in the presence and absence of this compound.

Visualization of Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound signaling pathway at the postsynaptic terminal.

Experimental Workflow for Investigating this compound's Effect on LTP

Caption: Workflow for assessing this compound's impact on LTP.

Discussion and Future Directions

This compound represents a significant advancement in the pharmacological toolkit for studying NMDAR function and synaptic plasticity. Its selectivity for GluN2A-containing receptors and its activity-dependent mechanism of action make it a promising candidate for therapeutic development in disorders characterized by NMDAR hypofunction or synaptic deficits.

The data presented in this guide clearly demonstrate that this compound can robustly potentiate synaptic NMDAR currents in key neuronal populations. This enhancement of NMDAR function is expected to have a profound impact on synaptic plasticity. Future research should focus on elucidating the precise effects of this compound on LTP and LTD under various induction protocols and in different brain regions. Investigating the long-term consequences of chronic this compound administration on synaptic structure and function will also be crucial.

Furthermore, exploring the therapeutic potential of this compound in a wider range of preclinical models of neurological and psychiatric disorders is warranted. The ability to selectively enhance the function of a specific NMDAR subtype opens up new avenues for targeted therapeutic interventions with potentially fewer side effects than non-selective NMDAR modulators.

Conclusion

This compound is a powerful tool for dissecting the role of GluN2A-containing NMDARs in synaptic plasticity. Its ability to potentiate NMDAR currents in an activity-dependent manner provides a nuanced approach to modulating synaptic function. The quantitative data and experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating biology and therapeutic potential of this promising compound. The continued investigation of this compound and similar compounds will undoubtedly deepen our understanding of the molecular mechanisms of learning and memory and may lead to novel treatments for a host of debilitating brain disorders.

References

- 1. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]

Methodological & Application

GNE-0723 Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-0723 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.[1] It is a brain-penetrant compound that has demonstrated efficacy in preclinical models of neurological disorders, including Dravet syndrome and Alzheimer's disease.[1][2] this compound enhances NMDA receptor function in an activity-dependent manner, potentiating synaptic currents and reducing aberrant low-frequency brain oscillations associated with cognitive deficits and epileptiform activity.[2][3][4] This document provides detailed application notes and protocols for the in vivo use of this compound in rodent models.

Mechanism of Action

This compound acts as a positive allosteric modulator of NMDA receptors containing the GluN2A subunit.[1] Unlike direct agonists, this compound does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation is activity-dependent, meaning it has a greater effect at active synapses.[5] The primary mechanism involves slowing the deactivation of the NMDA receptor current, thereby prolonging the synaptic response.[5] This enhancement of NMDA receptor function is believed to counteract the synaptic deficits and network hypersynchrony observed in certain neurological disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo studies in wild-type, Dravet syndrome (Scn1a+/-), and Alzheimer's disease (J20) mouse models.

Table 1: Pharmacokinetics of this compound in Wild-Type Mice (Oral Administration) [5]

| Dose (mg/kg) | Unbound Cmax (nM) | Brain Penetration (Unbound Brain/Plasma Ratio) |

| 1 | 5 | ~1 |

| 3 | 12 | ~1 |

| 10 | 46 | ~1 |

Table 2: Efficacy of this compound in Preclinical Models

| Model | Dose (mg/kg, oral) | Key Finding | Reference |

| Dravet Syndrome (Scn1a+/- mice) | 3 | Reduced epileptiform discharges and improved cognitive function. | [2][4] |

| Alzheimer's Disease (J20 mice) | 3 | Reduced aberrant low-frequency oscillations and improved performance in learning and memory tests. | [6] |

| Wild-Type Mice | 3, 6, 10 | Dose-dependent reduction in locomotor activity and EEG oscillation power. |

Experimental Protocols

This compound Formulation and Administration

a. Formulation for Oral Gavage and Intraperitoneal (IP) Injection: [3]

This protocol yields a suspended solution of this compound.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 47.5 mg/mL).

-

For a final concentration of 4.75 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Use sonication to aid dissolution and create a uniform suspension.

-

b. Administration:

-

Oral Gavage: Administer the formulated this compound solution to mice using a gavage needle. The volume should be calculated based on the animal's weight to achieve the desired dose (e.g., 3 mg/kg).

-

Intraperitoneal Injection: Administer the formulated this compound solution via intraperitoneal injection.

In Vivo Efficacy Studies in Mouse Models

a. Alzheimer's Disease Model (e.g., J20 mice)

-

Objective: To assess the effect of this compound on cognitive deficits.

-

Animal Model: J20 mice, which overexpress human amyloid precursor protein (APP) with Swedish and Indiana mutations.

-

Treatment: Chronic oral administration of this compound (e.g., 3 mg/kg daily) or vehicle for several weeks.[6]

-

Behavioral Assessment:

-

Morris Water Maze: To evaluate spatial learning and memory.[7]

-

Apparatus: A circular pool (122 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

-

Procedure:

-

Acquisition Phase: Mice are trained for 5-7 consecutive days with 4 trials per day. In each trial, the mouse is released from one of four starting positions and allowed to find the hidden platform. If the mouse does not find the platform within 60 seconds, it is guided to it.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

-

-

-

Contextual Fear Conditioning: To assess associative learning and memory.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.

-

Procedure:

-

Training: The mouse is placed in the chamber and, after a baseline period, receives one or more pairings of a conditioned stimulus (e.g., a tone) and an unconditioned stimulus (a mild foot shock).

-

Contextual Testing: 24 hours later, the mouse is returned to the same chamber, and freezing behavior (a measure of fear) is recorded in the absence of the tone and shock.

-

-

-

b. Dravet Syndrome Model (e.g., Scn1a+/- mice)

-

Objective: To evaluate the effect of this compound on epileptiform activity and cognitive impairments.

-

Animal Model: Scn1a+/- mice, which harbor a loss-of-function mutation in the Scn1a gene.[8]

-

Treatment: Oral administration of this compound (e.g., 3 mg/kg).

-

Assessments:

-

Electroencephalography (EEG) Recording: To monitor for epileptiform discharges and changes in brain oscillations.

-

Behavioral Testing: Contextual fear conditioning can be used to assess cognitive function, as described above.

-

In Vivo Electrophysiology

-

Objective: To measure the effect of this compound on neuronal activity and network oscillations in anesthetized or freely moving animals.

-

Procedure:

-

Electrode Implantation: Implant recording electrodes into the brain region of interest (e.g., hippocampus or cortex).

-

Baseline Recording: Record baseline neuronal activity (e.g., local field potentials or single-unit activity).

-

Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p. or oral).

-

Post-Dose Recording: Continue recording to observe changes in neuronal firing rates, synaptic potentials, and oscillatory power in different frequency bands.

-

Safety and Toxicology

Currently, there is limited publicly available information specifically detailing the preclinical safety and toxicology profile of this compound. As with any NMDA receptor modulator, there is a potential for adverse effects at higher doses, including neuronal over-excitation. Studies have shown that higher doses (6 and 10 mg/kg) of this compound can reduce locomotor activity in wild-type mice. Researchers should carefully consider the dose-response relationship and monitor for any adverse behavioral or physiological effects during in vivo studies. Standard safety precautions should be taken when handling the compound.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The protocols described herein are based on published scientific literature and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use guidelines.

References

- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]

- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNE-0723 in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GNE-0723, a positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in preclinical mouse models of Alzheimer's disease. The protocols detailed below are based on published research and are intended to facilitate the investigation of this compound's therapeutic potential.

Introduction

This compound is a brain-penetrant small molecule that selectively enhances the activity of GluN2A-containing NMDA receptors.[1] In the context of Alzheimer's disease, dysfunction of glutamatergic signaling and network hypersynchrony are emerging as key pathological features. This compound has been shown to normalize aberrant brain rhythms and improve cognitive function in the J20 (hAPP) mouse model of Alzheimer's disease.[2] Notably, existing research has focused on the electrophysiological and cognitive effects of this compound. Currently, there is no published data on the effect of this compound on the hallmark pathologies of Alzheimer's disease, namely amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation.

Mechanism of Action

This compound acts as a positive allosteric modulator at the GluN1-GluN2A subunit interface of the NMDA receptor.[3] This action potentiates the receptor's response to the endogenous co-agonists glutamate and glycine, leading to an increased influx of Ca2+ upon receptor activation. In Alzheimer's disease mouse models, which exhibit network hypersynchrony characterized by aberrant low-frequency oscillations, this compound has been demonstrated to reduce this pathological brain activity.[2] This modulation of neuronal circuitry is believed to underlie the observed improvements in learning and memory.

Figure 1: this compound Signaling Pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in J20 Mouse Model

| Parameter | Treatment Group | Dosage | Treatment Duration | Outcome | Reference |

| Cognitive Function | J20 Mice | 3 mg/kg | 5 weeks (every other day) | Improved performance in fear conditioning test | [2] |

| Brain Oscillations | J20 Mice | 3 mg/kg | 5 weeks (every other day) | Reduction in aberrant low-frequency (12-20 Hz) oscillatory power | [4] |

| Epileptiform Activity | J20 Mice | 3 mg/kg | 5 weeks (every other day) | Reduction in epileptiform discharges | [4] |

Table 2: this compound Pharmacokinetics in Wild-Type Mice

| Parameter | Value | Route of Administration | Reference |

| Unbound Cmax (1 mg/kg) | 5 nM | Oral | |

| Unbound Cmax (3 mg/kg) | 12 nM | Oral | |

| Unbound Cmax (10 mg/kg) | 46 nM | Oral | |

| Brain Penetration | Excellent (similar unbound plasma and brain concentrations) | Oral |

Experimental Protocols

This compound Formulation and Administration

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

-

This compound powder

-

Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Animal feeding needles (gavage)

Procedure:

-

Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number and weight of the mice.

-

Prepare the vehicle solution by sequentially adding and mixing the components.

-

Add the calculated amount of this compound powder to the vehicle.

-

Vortex the mixture thoroughly to suspend the compound.

-

Sonicate the suspension to ensure a uniform distribution of this compound.

-

Administer the formulation to the mice via oral gavage at the calculated volume based on individual animal weight. It is recommended to prepare the formulation fresh for each day of dosing.

References

- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Cell-Surface Expression of Triheteromeric NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GNE-0723 Application Notes and Protocols for Cognitive Enhancement Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0723 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. By enhancing the activity of these specific NMDA receptors, which are crucial for synaptic plasticity and memory formation, this compound has emerged as a promising research tool for investigating cognitive function in various neurological and neurodegenerative disease models. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits in mouse models of Alzheimer's disease and Dravet syndrome. This compound works by potentiating synaptic NMDA receptor currents in a use-dependent manner, which helps to restore normal brain rhythms and reduce low-frequency oscillations that are often associated with cognitive impairment.

These application notes provide a detailed overview of the experimental use of this compound for cognitive enhancement studies, with a focus on protocols for rodent models of Alzheimer's disease.

Mechanism of Action: GluN2A-Containing NMDA Receptor Modulation

This compound acts as a positive allosteric modulator specifically targeting NMDA receptors that include the GluN2A subunit. Unlike direct agonists, this compound does not activate the receptor on its own. Instead, it enhances the receptor's response to the endogenous neurotransmitter glutamate. This modulation is activity-dependent, meaning this compound's effect is more pronounced at active synapses. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing for an influx of Ca2+ into the postsynaptic neuron. This calcium influx is a critical trigger for downstream signaling cascades that underpin long-term potentiation (LTP), a cellular mechanism essential for learning and memory. GNE-07

Application Notes and Protocols: GNE-0723 Administration in Dravet Syndrome Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dravet syndrome (DS) is a severe and intractable form of childhood epilepsy characterized by frequent, prolonged seizures and developmental delays.[1] The majority of cases are caused by heterozygous loss-of-function mutations in the SCN1A gene, which encodes the Nav1.1 voltage-gated sodium channel.[1][2][3] This genetic defect primarily impairs the function of inhibitory interneurons, particularly parvalbumin-positive (PV) interneurons, leading to a brain network imbalance characterized by hypersynchrony and aberrant low-frequency oscillations.[1][4][5]

GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) that contain the GluN2A subunit.[4][6] By enhancing the activity of these specific NMDARs, which are present on both excitatory and inhibitory neurons, this compound offers a potential therapeutic strategy to restore neuronal communication and correct the network dysfunction underlying Dravet syndrome.[5][7][8] This document provides a detailed overview of this compound, its mechanism of action, and protocols for its application in preclinical Dravet syndrome models.

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator, meaning it binds to a site on the GluN2A-containing NMDAR that is different from the glutamate or glycine binding sites.[4][6] It does not activate the receptor on its own but rather enhances the receptor's response when it is activated by the neurotransmitter glutamate.[9][10] This activity-dependent mechanism potentiates synaptic NMDAR currents in a more physiologically relevant manner than direct agonists.[8][9] In Dravet syndrome models, this potentiation occurs on both pyramidal neurons and PV interneurons, helping to rebalance network activity, reduce epileptiform discharges, and decrease the aberrant low-frequency oscillations associated with the disease.[4][8]

Data Presentation

Table 1: Pharmacological and Pharmacokinetic Profile of this compound

| Parameter | Value / Observation | Reference(s) |

| Mechanism | Positive Allosteric Modulator (PAM) of GluN2A-containing NMDARs | [4][6] |

| Potency (EC₅₀) | ~20-21 nM for GluN2A | [6][11] |

| Selectivity | >250-fold selective against GluN2B-containing NMDARs | [11] |

| Administration Route | Oral | [7] |

| Brain Penetration | Excellent; unbound plasma and brain concentrations are similar | [11] |

| In Vivo Stability | Stable plasma and brain levels maintained for at least 24 hours post-dose (3 mg/kg) | [11] |

Table 2: Summary of this compound Efficacy in Dravet Syndrome (Scn1a-KI) Mouse Models

| Endpoint | Observation after this compound Administration | Reference(s) |

| Brain Network Activity | Reduced aberrant low-frequency (12-20 Hz) oscillatory power | [4][8] |

| Epileptiform Activity | Lowered epilepsy-related electrical discharges in the brain | [4][7][8] |

| Cognitive Function | Eased cognitive deficits; mice learned faster and retained memories longer | [4][7][9] |

| Neuronal Currents | Potentiated synaptic NMDAR currents on both pyramidal neurons and PV interneurons | [8][12] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the study of this compound in mouse models of Dravet syndrome.

Protocol 1: In Vivo Administration and Efficacy Assessment in a Dravet Syndrome Mouse Model

This protocol outlines the oral administration of this compound to the Scn1a heterozygous knock-in (Scn1a-KI) mouse model of Dravet syndrome to assess its effects on network activity and cognitive function.

1. Materials and Reagents:

-

This compound compound

-

Vehicle solution components (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[6]

-

Note: The precise vehicle used in the primary studies was not specified. Researchers should develop a suitable formulation based on the compound's properties.[6]

-

-

Dravet syndrome mouse model (e.g., Scn1a-KI) and wild-type (WT) littermate controls.[8][13]

-

Oral gavage needles

-

Standard animal housing and husbandry equipment

-

EEG recording system (for electrophysiology)

-

Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)

2. Animal Model:

-

Use adult (e.g., 2-3 months old) Scn1a-KI mice and WT controls.[8]

-

House animals under standard conditions with ad libitum access to food and water.[11]

-

Ensure all procedures are approved by the institution's Animal Care and Use Committee.

3. This compound Formulation and Administration:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]

-

On the day of the experiment, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentration. A typical dosage for efficacy studies might range from 3 to 10 mg/kg.[11][12]

-

Administer this compound or vehicle control to mice via oral gavage. For chronic studies, treatment may last several weeks.[9][10]

4. Efficacy Assessment:

-

Electroencephalography (EEG):

-

Surgically implant EEG electrodes over the cortex of the mice prior to the study.

-

After recovery, record EEG in freely moving mice following this compound or vehicle administration.

-

Analyze EEG data to quantify changes in low-frequency (12-20 Hz) oscillatory power and the rate of epileptiform discharges.[4][14]

-

-

Cognitive Testing:

-

Following acute or chronic administration, subject mice to a battery of cognitive tests.

-

Examples include the Morris water maze for spatial learning and memory or contextual fear conditioning.[7]

-

Analyze performance metrics (e.g., escape latency, freezing time) to assess improvements in learning and memory.[7][9]

-

5. Pharmacokinetic (PK) Analysis (Optional):

-

At various time points after a single oral dose (e.g., 3 mg/kg), collect blood and brain tissue.[11]

-

Process samples and analyze using LC-MS/MS to determine the concentration of this compound in plasma and brain tissue.

-

This data helps correlate drug exposure with pharmacodynamic effects.[11]

Protocol 2: Ex Vivo Electrophysiological Analysis of Synaptic Currents

This protocol describes the use of whole-cell patch-clamp recordings from acute brain slices to directly measure the effect of this compound on NMDAR-mediated excitatory postsynaptic currents (EPSCs).

1. Materials and Reagents:

-

This compound compound

-

Artificial cerebrospinal fluid (aCSF)

-

Pharmacological agents to isolate NMDAR currents (e.g., AMPA and GABA receptor blockers)

-

Adult mice (2-3 months old), potentially expressing a fluorescent reporter in PV interneurons (e.g., PV-Cre x tdTomato).[8][12]

-

Vibratome for slicing brain tissue

-

Patch-clamp electrophysiology rig with microscope and micromanipulators

2. Brain Slice Preparation:

-

Anesthetize and decapitate the mouse.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare acute coronal cortical or hippocampal slices (e.g., 300 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

3. Whole-Cell Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing blockers for AMPA and GABA receptors.

-

Using a microscope, identify pyramidal neurons or fluorescently-labeled PV interneurons.[12]

-

Establish a whole-cell patch-clamp recording from the selected neuron.

-

Use an extracellular stimulating electrode to evoke synaptic NMDAR EPSCs.

4. This compound Application and Data Analysis:

-

Record baseline NMDAR EPSCs for a stable period (e.g., 5 minutes).

-

Bath-apply this compound (e.g., 0.3 µM or 1.0 µM) to the slice and continue recording.[12]

-

Observe the potentiation of the NMDAR EPSC, which may have a slow onset consistent with use-dependent activity.[11]

-

Analyze the data by measuring the peak amplitude, area, and decay time of the EPSCs before and after drug application to quantify the potentiation effect.[8][12]

References

- 1. A deleterious Nav1.1 mutation selectively impairs telencephalic inhibitory neurons derived from Dravet Syndrome patients | eLife [elifesciences.org]

- 2. A 5-HT1D -receptor agonist protects Dravet syndrome mice from seizure and early death - PubMed [pubmed.ncbi.nlm.nih.gov]